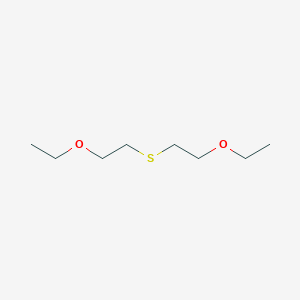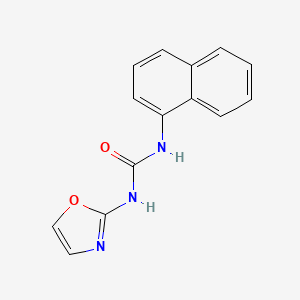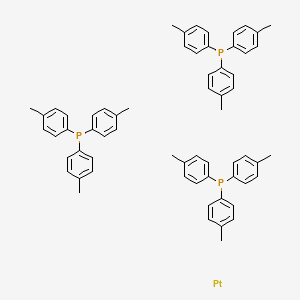
Dichloroplatinum;ethene;triphenylphosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloroplatinum;ethene;triphenylphosphanium is a coordination compound that features platinum as the central metal atom, coordinated with ethene and triphenylphosphanium ligands. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dichloroplatinum;ethene;triphenylphosphanium typically involves the reaction of platinum(II) chloride with ethene and triphenylphosphanium. One common method involves the use of a platinum precursor, such as potassium tetrachloroplatinate(II), which reacts with ethene in the presence of triphenylphosphanium under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired product .
化学反応の分析
Types of Reactions
Dichloroplatinum;ethene;triphenylphosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by applying heat.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(0) species .
科学的研究の応用
Dichloroplatinum;ethene;triphenylphosphanium has a wide range of applications in scientific research:
作用機序
The mechanism by which dichloroplatinum;ethene;triphenylphosphanium exerts its effects involves coordination to target molecules, such as DNA or proteins. The platinum center can form covalent bonds with nucleophilic sites, leading to the formation of stable adducts. This interaction can disrupt normal cellular processes, making it a potential candidate for therapeutic applications .
類似化合物との比較
Similar Compounds
Dichloroplatinum(II) complexes: These compounds share similar structural features but may have different ligands.
Ethene complexes: Coordination compounds with ethene as a ligand exhibit similar reactivity.
Triphenylphosphanium complexes: These compounds have triphenylphosphanium as a common ligand but may differ in the central metal atom.
Uniqueness
Dichloroplatinum;ethene;triphenylphosphanium is unique due to the combination of its ligands, which confer specific reactivity and stability. The presence of both ethene and triphenylphosphanium ligands allows for versatile applications in catalysis and materials science .
特性
CAS番号 |
38095-87-3 |
|---|---|
分子式 |
C20H20Cl2PPt+ |
分子量 |
557.3 g/mol |
IUPAC名 |
dichloroplatinum;ethene;triphenylphosphanium |
InChI |
InChI=1S/C18H15P.C2H4.2ClH.Pt/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;;/h1-15H;1-2H2;2*1H;/q;;;;+2/p-1 |
InChIキー |
CCMORLBEAFQDMY-UHFFFAOYSA-M |
正規SMILES |
C=C.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pt]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Tricyclo[2.2.2.01,4]octane](/img/structure/B14674107.png)










